6-(4-Methylpiperazin-1-yl)nicotinic acid
CAS No.: 132521-70-1
Cat. No.: VC21284076
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132521-70-1 |
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Molecular Formula | C11H15N3O2 |
Molecular Weight | 221.26 g/mol |
IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) |
Standard InChI Key | QHMVJHRGUIQPPU-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O |
Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O |
Introduction
Physical and Chemical Properties
Basic Properties
6-(4-Methylpiperazin-1-yl)nicotinic acid has a molecular weight of 221.26 g/mol and is characterized by the following physical properties:
The compound's relatively high melting and boiling points reflect the presence of strong intermolecular forces, likely due to hydrogen bonding involving the carboxylic acid group. The moderate LogP value suggests a balance between lipophilicity and hydrophilicity, which can be advantageous for oral bioavailability and membrane permeability in potential pharmaceutical applications.
Structural Characteristics
The structure of 6-(4-Methylpiperazin-1-yl)nicotinic acid features a pyridine ring with a carboxylic acid group at the 3-position and a 4-methylpiperazine substituent at the 6-position. This arrangement creates a molecule with several key structural features:
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A planar pyridine ring providing aromaticity and rigidity
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A carboxylic acid group capable of forming hydrogen bonds and undergoing various chemical transformations
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A basic tertiary amine within the piperazine ring, conferring potential for salt formation
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A methyl group on the piperazine nitrogen, which can influence the basicity and lipophilicity of the molecule
The compound can be represented by the following SMILES notation: CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O . The InChI representation is: InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) .
Synthesis and Production Methods
Synthetic Routes
The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic acid typically involves the nucleophilic aromatic substitution of an appropriately activated nicotinic acid derivative with 4-methylpiperazine. A general synthetic route can be represented as:
Nicotinic acid + 4-Methylpiperazine → 6-(4-Methylpiperazin-1-yl)nicotinic acid
The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity. The electron-withdrawing effect of the pyridine nitrogen activates the 6-position for nucleophilic substitution, facilitating the attachment of the methylpiperazine moiety.
A more detailed synthetic approach may involve:
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Activation of the 6-position of nicotinic acid with a good leaving group (e.g., halide)
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Reaction with 4-methylpiperazine under basic conditions
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Purification through techniques such as crystallization or chromatography
Industrial Production Methods
In industrial settings, the production of 6-(4-Methylpiperazin-1-yl)nicotinic acid may employ large-scale batch or continuous flow processes designed to optimize yield and purity while minimizing production costs. These methods typically involve:
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Precise control of reaction parameters (temperature, pressure, pH)
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Use of appropriately scaled reactors and mixing equipment
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Implementation of advanced purification techniques such as crystallization or chromatography
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Quality control measures to ensure consistency across batches
Patent literature suggests various modifications to the basic synthetic route, including the use of specific catalysts or alternate reaction conditions to improve efficiency and reduce environmental impact .
Chemical Reactions
Types of Reactions
6-(4-Methylpiperazin-1-yl)nicotinic acid can undergo various chemical transformations, primarily involving:
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Carboxylic Acid Reactions: The carboxylic acid functionality can participate in esterification, amidation, and reduction reactions, providing access to derivatives with modified physicochemical properties.
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Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine nitrogen atoms or the pyridine ring, yielding corresponding N-oxides or hydroxylated derivatives.
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Reduction: The carboxylic acid group can be reduced to yield the corresponding alcohol, aldehyde, or methyl derivatives using appropriate reducing agents.
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Substitution: Additional substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing nitrogen atom.
Common Reagents and Conditions
The reactivity of 6-(4-Methylpiperazin-1-yl)nicotinic acid with various reagents is summarized below:
Reaction Type | Reagents | Conditions | Expected Products |
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Esterification | Alcohols, thionyl chloride | Reflux | Corresponding esters |
Amidation | Amines, coupling reagents (e.g., EDC, HOBt) | Room temperature to mild heating | Amide derivatives |
Oxidation | KMnO4, H2O2 | Controlled temperature | N-oxides, hydroxylated derivatives |
Reduction | NaBH4, LiAlH4 | Low temperature | Alcohol, aldehyde derivatives |
Salt formation | Mineral acids | Room temperature | Hydrochloride, sulfate salts |
The selection of specific reagents and conditions depends on the desired transformation and the sensitivity of other functional groups present in the molecule.
Biological Activities and Applications
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that compounds similar to 6-(4-Methylpiperazin-1-yl)nicotinic acid can interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes . These receptors play crucial roles in neurotransmission and are implicated in various neurological functions and disorders. The structural features of 6-(4-Methylpiperazin-1-yl)nicotinic acid, particularly the nicotinic acid scaffold and basic piperazine moiety, contribute to its potential affinity for these receptors.
In vitro studies have demonstrated that related compounds can act as selective agonists or modulators of specific nAChR subtypes, with potential implications for cognitive enhancement and neuroprotection. The presence of the piperazine ring may facilitate selectivity for particular receptor subtypes, offering opportunities for targeted therapeutic interventions.
Anti-inflammatory Properties
6-(4-Methylpiperazin-1-yl)nicotinic acid and structurally related compounds have shown anti-inflammatory effects by modulating cytokine production. Specifically, these compounds can attenuate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), suggesting potential applications in inflammatory conditions.
The anti-inflammatory activity may be mediated through:
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Interaction with specific receptors involved in inflammatory signaling
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Modulation of intracellular signaling pathways associated with inflammation
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Alteration of gene expression patterns related to the inflammatory response
Animal model studies have further supported the anti-inflammatory properties of related compounds, demonstrating reduced inflammatory markers in models of acute inflammation.
Appropriate safety measures for handling the compound include:
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Using personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection
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Ensuring adequate ventilation when working with the substance
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Avoiding contact with skin, eyes, and respiratory system
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Implementing proper storage and disposal procedures
The compound's moderate toxicity profile is consistent with many pharmaceutical intermediates and research chemicals, necessitating standard precautions during handling and use in laboratory or industrial settings.
Comparative Analysis with Similar Compounds
To understand the unique properties of 6-(4-Methylpiperazin-1-yl)nicotinic acid, it is useful to compare it with structurally related compounds:
Compound | Molecular Formula | Key Differences from 6-(4-Methylpiperazin-1-yl)nicotinic acid | Potential Impact on Activity |
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6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid | C12H17N3O2 | Contains an additional methylene group between pyridine and piperazine | May increase flexibility and alter receptor binding properties |
2-(4-Methylpiperazin-1-yl)nicotinic acid | C11H15N3O2 | Piperazine substituent at 2-position instead of 6-position | Different orientation of binding groups may alter selectivity for receptors |
6-(4-Methylpiperidin-1-yl)nicotinic acid | C12H16N2O2 | Contains piperidine instead of piperazine | Reduced basicity and hydrogen bonding potential |
Nicotinic acid (Niacin) | C6H5NO2 | Lacks piperazine substituent | Different pharmacological profile, primarily affecting lipid metabolism |
This comparison highlights how subtle structural modifications can significantly influence physicochemical properties and biological activities. The specific arrangement of the piperazine substituent at the 6-position of the nicotinic acid scaffold appears to be crucial for the unique properties of 6-(4-Methylpiperazin-1-yl)nicotinic acid.
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